Methyl 7-aminoheptanoate
Overview
Description
Methyl 7-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is a methyl ester derivative of 7-aminoheptanoic acid. This compound is primarily used in the synthesis of various pharmaceuticals and has applications in organic chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-aminoheptanoate can be synthesized through the esterification of 7-aminoheptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminoheptanoate derivatives.
Scientific Research Applications
Methyl 7-aminoheptanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds, including antidepressants like amineptine.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminohexanoate
- Methyl 8-aminooctanoate
- Methyl 9-aminononanoate
Uniqueness
Methyl 7-aminoheptanoate is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and in specific research applications .
Biological Activity
Methyl 7-aminoheptanoate is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties, which include an amino group and an ester functional group. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential applications in drug development.
- Molecular Formula : C₈H₁₅N₁O₂
- Molecular Weight : 159.23 g/mol
- Functional Groups : Amino group (-NH₂) at the 7th carbon position and an ester group (-COOCH₃).
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, particularly enzymes and proteins. The amino group can form hydrogen bonds and ionic interactions, influencing the structure and function of these biomolecules. This interaction is crucial for understanding enzyme kinetics and metabolic pathways, making it a valuable compound in biochemical studies.
Applications in Drug Development
Research indicates that this compound may serve as a precursor for synthesizing bioactive compounds, particularly as enzyme inhibitors. Its derivatives have been explored for their roles in targeting specific biological pathways, which is significant for drug design. The compound's potential to modulate enzyme activity through structural features suggests its utility in developing therapeutics aimed at various diseases, including cancer .
Case Studies and Research Findings
- Enzyme Inhibition Studies : this compound has been investigated for its capacity to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In particular, derivatives of this compound have shown promise as potent HDAC inhibitors, leading to apoptosis in cancer cells .
- Synthesis of Bioactive Compounds : A study demonstrated the synthesis of a novel series of compounds derived from this compound that exhibited significant anti-cancer properties when tested against acute myeloid leukemia (AML) cells. These compounds showed a synergistic effect when combined with existing therapies, enhancing their therapeutic efficacy .
- Phase Separation Behavior : Research involving Boc-7-aminoheptanoic acid highlighted the phase separation behavior of this compound derivatives in solvent mixtures. This property can be exploited for applications in extraction and concentration processes in biochemical research .
Comparative Analysis
To better understand the uniqueness of this compound, here is a comparative table with similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
7-Aminoheptanoic Acid | Amino Acid | Lacks methyl ester functionality |
Methyl Hexanoate | Ester | Shorter carbon chain; less complex |
Methyl Octanoate | Ester | Longer carbon chain; different physical properties |
L-Leucine | Amino Acid | Natural amino acid; used in protein synthesis |
Methyl Caprylate | Ester | Derived from octanoic acid; different applications |
Properties
IUPAC Name |
methyl 7-aminoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQWZVPEAHOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454561 | |
Record name | Methyl 7-aminoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39979-08-3 | |
Record name | Methyl 7-aminoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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